molecular formula C17H16Br3N B14007608 7-bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine CAS No. 6583-91-1

7-bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine

Cat. No.: B14007608
CAS No.: 6583-91-1
M. Wt: 474.0 g/mol
InChI Key: ZTKVOCCDEWWVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine (CAS 6583-91-1) is a brominated tertiary amine derivative of fluorene that serves as a versatile synthetic intermediate in advanced chemical research . This compound is structurally characterized by a fluorene backbone functionalized with a tertiary amine group bearing two 2-bromoethyl chains and an additional bromo substituent at the 7-position . The presence of multiple reactive bromine atoms makes it a valuable substrate for further functionalization, particularly in nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. Fluorene-based compounds, such as this, are of significant interest in the field of materials science due to their rigid, planar structure and favorable photophysical properties . Researchers utilize these structures as core building blocks for developing novel organic materials with applications in organic light-emitting diodes (OLEDs), sensors, and electroactive polymers . Specifically, the molecular framework allows for the development of compounds that can act as chemosensors for metal ions or neutral substrates, functioning on "turn-on" or "turn-off" fluorescent mechanisms . The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

6583-91-1

Molecular Formula

C17H16Br3N

Molecular Weight

474.0 g/mol

IUPAC Name

7-bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine

InChI

InChI=1S/C17H16Br3N/c18-5-7-21(8-6-19)15-2-4-17-13(11-15)9-12-10-14(20)1-3-16(12)17/h1-4,10-11H,5-9H2

InChI Key

ZTKVOCCDEWWVSH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N(CCBr)CCBr)C3=C1C=C(C=C3)Br

Origin of Product

United States

Biological Activity

7-Bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a fluorenyl backbone with two bromoethyl substituents and a primary amine group, which enhance its reactivity and interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is C17_{17}H18_{18}Br3_{3}N, with a molecular weight of approximately 426.934 g/mol. The structural arrangement facilitates various chemical reactions, making it a candidate for diverse applications in drug development and materials science.

Property Value
Molecular FormulaC17_{17}H18_{18}Br3_{3}N
Molecular Weight426.934 g/mol
Density1.667 g/cm³
Boiling Point522.7 °C
Flash Point269.9 °C

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antioxidant and anti-inflammatory properties.

Antioxidant Activity

The compound has been shown to scavenge reactive oxygen species (ROS), which play a critical role in cellular damage and inflammation. Studies have demonstrated its ability to inhibit hydroxyl radicals and peroxyl radicals, suggesting a protective effect against oxidative stress .

Anti-Inflammatory Properties

In vitro assays have revealed that this compound possesses anti-inflammatory properties, particularly in endothelial brain cells. This activity is believed to be linked to its ROS scavenging ability, which reduces oxidative stress and inflammation within these cells .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with various enzymes and receptors involved in oxidative stress pathways, potentially inhibiting pro-inflammatory signaling cascades.

Case Studies

  • Study on Antioxidant Activity : A study conducted on modified fluorenes demonstrated that derivatives similar to this compound exhibited significant radical scavenging abilities, highlighting their potential use as therapeutic agents against oxidative stress-related diseases .
  • Inflammation Assay : In another study, the compound was tested on endothelial brain cells where it showed promising results in reducing inflammatory markers, suggesting its potential application in treating neuroinflammatory conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 1,3-Dibromo-7-nitro-9H-fluoren-2-amine (CAS 892-61-5)

  • Structure : Contains bromine at positions 1 and 3, a nitro group at position 7, and an amine at position 2.
  • Properties :
    • Higher density (1.971 g/cm³ ) and boiling point (501.3°C ) compared to the target compound, attributed to the nitro group’s strong electron-withdrawing nature .
    • Applications: Nitro groups enhance reactivity in electrophilic substitution, making this compound suitable for dyes or explosives.
  • Key Difference : The nitro group introduces greater polarity and oxidative instability compared to the alkylating 2-bromoethyl groups in the target compound .

b. 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine (CAS 426-550-5)

  • Structure : Features methyl groups on the fluorene core (positions 9,9) and 4-methylphenyl substituents on the amine.
  • Properties :
    • Improved solubility in organic solvents due to methyl groups.
    • Lower reactivity compared to brominated analogs, making it more stable for applications like organic light-emitting diodes (OLEDs) .
  • Key Difference : The absence of bromine and presence of electron-donating methyl groups reduce electrophilicity, limiting utility in cross-coupling reactions .

c. 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine

  • Structure : Contains bromine at position 6, diethyl groups at positions 9,9, and diphenylamine at position 2.
  • Properties: Steric hindrance from diethyl and diphenyl groups reduces crystallinity, as shown by bond angles (e.g., C24–C23–C28: 112.0°) and torsional strain . Applications: Potential use in OLEDs due to extended conjugation from diphenylamine .
  • Key Difference : Bulky substituents hinder reactivity but enhance thermal stability, contrasting with the target compound’s compact, reactive 2-bromoethyl groups .

d. 2-Bromo-7-N,N’-diphenylamino-9,9’-dimethyl-9H-fluorene

  • Structure: Bromine at position 2, diphenylamino at position 7, and methyl groups at positions 9,7.
  • Properties: Diphenylamino groups enhance hole-transport properties in optoelectronic devices .
Physicochemical Properties
Property 7-Bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine 1,3-Dibromo-7-nitro-9H-fluoren-2-amine 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine
Molecular Weight (g/mol) 481.03 384.02 ~380 (estimated)
Density (g/cm³) Not reported 1.971 Lower (due to methyl groups)
Reactivity High (alkylating agent) Moderate (nitro group) Low (electron-donating substituents)
Applications Organic synthesis, materials science Dyes, explosives OLEDs, hole-transport materials

Preparation Methods

Preparation Methods of 7-bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine

General Strategy

The synthesis generally involves two main steps:

  • Step 1: Selective bromination of the fluorene nucleus at the 7-position.
  • Step 2: N-alkylation of the 9H-fluoren-2-amine intermediate with 2-bromoethyl bromide to introduce the bis(2-bromoethyl) substituents on the nitrogen.

Detailed Preparation Procedures

Selective Aromatic Bromination
  • Reagents: Molecular bromine (Br2) or N-bromosuccinimide (NBS) are commonly used brominating agents for aromatic bromination.
  • Solvent: Non-polar solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3) are preferred to control reactivity.
  • Conditions: Low temperature (0 °C to room temperature) to avoid polybromination or side reactions.
  • Mechanism: Electrophilic aromatic substitution targeting the 7-position of the fluorene ring, favored by the electronic properties of the fluorene and directing effects of substituents.

Example Reaction:

$$
\text{9H-fluoren-2-amine} + Br2 \xrightarrow[\text{CCl}4, 0^\circ C]{} \text{7-bromo-9H-fluoren-2-amine}
$$

  • Yields are reported to be moderate to high (60-90%) depending on the precise conditions and purity of reagents.
N,N-Bis(2-bromoethyl) Alkylation
  • Reagents: 2-bromoethyl bromide or 1,2-dibromoethane as alkylating agents.
  • Base: Strong bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium tert-butoxide can be used to deprotonate the amine and facilitate nucleophilic substitution.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve solubility and reaction rates.
  • Conditions: Heating at 50-80 °C for several hours under inert atmosphere to avoid oxidation.

Example Reaction:

$$
\text{7-bromo-9H-fluoren-2-amine} + 2 \times \text{2-bromoethyl bromide} \xrightarrow[\text{NaH}, \text{DMF}, 70^\circ C]{} \text{this compound}
$$

  • Typical yields for this alkylation step range from 70% to 85%.

Alternative Methods and Variations

  • Use of NBS for bromination: NBS can offer more controlled bromination at the aromatic site with fewer side products.
  • One-pot procedures: Some literature suggests combining bromination and alkylation in a sequential manner without isolation of the intermediate to improve efficiency.
  • Catalysts and additives: Lewis acids or phase-transfer catalysts may be employed to enhance regioselectivity and yield.

Data Table Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Aromatic bromination Br2 (1 equiv) CCl4 or CHCl3 0 °C to RT 1-3 hours 60-90 Electrophilic substitution at 7-position
Aromatic bromination (alt.) NBS (1 equiv), AIBN (radical initiator) CCl4 or CHCl3 Reflux (60-80 °C) 2-4 hours 70-85 More selective, fewer side products
N-alkylation (bis-bromoethyl) 2-bromoethyl bromide (2 equiv), NaH or K2CO3 DMF or DMSO 50-80 °C 4-8 hours 70-85 Requires inert atmosphere
One-pot bromination + alkylation Br2, then 2-bromoethyl bromide sequentially Mixed solvents 0 °C to 70 °C 6-10 hours 65-80 Improved efficiency, less purification

Comprehensive Research Findings and Analysis

  • Selectivity: Bromination at the 7-position is favored due to the electronic environment of fluorene and the directing effect of the amino group at the 2-position. Overbromination can be minimized by controlling bromine equivalents and reaction temperature.
  • Reagent choice: Molecular bromine is effective but can be harsh, leading to side reactions; NBS offers milder conditions and better control.
  • Alkylation efficiency: The use of strong bases and polar aprotic solvents enhances nucleophilicity of the amine nitrogen, facilitating the introduction of bis(2-bromoethyl) groups.
  • Purification: Due to multiple bromine atoms, the product is often purified by recrystallization or column chromatography using silica gel with non-polar eluents.
  • Safety considerations: Bromine and bromoalkyl reagents are toxic and corrosive; reactions should be performed under fume hood with appropriate PPE.

Q & A

Q. Key Considerations :

  • Excess dibromoethane ensures complete bis-alkylation.
  • Reaction temperature impacts selectivity; higher temperatures may lead to byproducts like oligomerization.

What analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Question
Post-synthesis characterization requires multi-modal analysis:

  • Mass Spectrometry (MS) : Identifies molecular ion peaks (e.g., m/z 411/413 for [M⁺]) and fragmentation patterns to confirm bromine isotopes .
  • ¹H/¹³C NMR : Resolves substituent positions (e.g., alkyl chain protons at δ 3.7–4.0 ppm; aromatic protons at δ 7.3–7.6 ppm) .
  • Elemental Analysis : Validates C/H/N/Br stoichiometry (e.g., C: 64.08%, H: 5.87%, N: 6.79%) .
  • Melting Point : Serves as a purity indicator (e.g., 177–180°C for derivative 3a) .

Table 1 : Analytical Data for Select Derivatives

CompoundYield (%)Melting Point (°C)Rf (Hexane:EtOAc)MS Key Peaks (m/z)
3a40177–1800.32411/413, 259/261
3b45177–1790.53425/427, 272/274

How do the bromoethyl groups influence reactivity in further functionalization?

Advanced Research Question
The bromoethyl substituents enable versatile downstream modifications:

  • Nucleophilic Substitution : React with amines or thiols to form tertiary amines or sulfides (e.g., anti-inflammatory derivatives) .
  • Cross-Coupling : Participate in Suzuki-Miyaura reactions with boronic acids for aryl/heteroaryl grafting .

Q. Methodological Insight :

  • Optimizing Solvent Polarity : Use DMF or THF to stabilize transition states in SN2 reactions.
  • Catalyst Selection : Pd(PPh₃)₄ enhances coupling efficiency for bulky aryl groups .

What methodologies evaluate the antioxidant and anti-inflammatory properties of derivatives?

Advanced Research Question
In Vitro Assays :

  • ROS Scavenging :
    • Hydroxyl Radicals: Competes with coumarin-3-carboxylic acid in a Fenton reaction system; measure fluorescence quenching at λexem = 360/460 nm .
    • Peroxyl Radicals: Use AAPH-induced oxidation of dichlorofluorescein; IC₅₀ values indicate potency .
  • Anti-Inflammatory Activity :
    • Endothelial Cell Models: Treat LPS-stimulated brain endothelial cells and quantify TNF-α/IL-6 via ELISA .

Key Finding :
Derivative 3b (IC₅₀ = 12 µM for hydroxyl radicals) showed significant anti-inflammatory effects, reducing TNF-α by 60% at 10 µM .

How can researchers resolve contradictions in radical scavenging data across studies?

Advanced Research Question
Contradictions often arise from:

  • Assay Variability : Differences in radical generation methods (e.g., Fenton vs. photolysis).
  • Solvent Effects : Polar solvents (e.g., DMSO) may stabilize intermediates, altering reactivity .

Q. Methodological Recommendations :

  • Standardize Radical Sources : Use consistent AAPH or H₂O₂/Fe²⁺ concentrations.
  • Control for Solvent Polarity : Compare activity in DMSO vs. aqueous buffers.

What strategies improve yield in multi-step syntheses of derivatives?

Advanced Research Question

  • Intermediate Stabilization : Protect reactive amines with Boc groups during bromination .
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) for alkylation steps (yield increase from 40% to 65%) .

Table 2 : Optimization of Derivative 3b Synthesis

ParameterInitial ConditionsOptimized ConditionsYield Improvement
Reaction Time18 h24 h+10%
Catalyst (TBAB)None5 mol%+25%

How are computational methods applied to predict reactivity or bioactivity?

Advanced Research Question

  • DFT Calculations : Model HOMO/LUMO gaps to predict electron-deficient sites for electrophilic attacks .
  • Molecular Docking : Simulate binding to ROS-related enzymes (e.g., NADPH oxidase) using AutoDock Vina .

Key Insight :
Derivative 3b’s nitroxide group showed strong hydrogen bonding with Tyr-121 in NADPH oxidase (ΔG = -8.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.